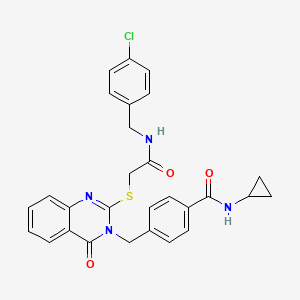
4-((2-((2-((4-chlorobenzyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((2-((2-((4-chlorobenzyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide is a useful research compound. Its molecular formula is C28H25ClN4O3S and its molecular weight is 533.04. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-((2-((2-((4-chlorobenzyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates various functional groups, including a quinazolinone moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and potential therapeutic applications.
The molecular formula of the compound is C28H25ClN4O3S, with a molecular weight of approximately 535.1 g/mol. The compound's structure includes:
- A quinazolinone core, which has been associated with various pharmacological activities.
- A thioether linkage that may enhance its biological efficacy.
- A chlorobenzyl group that could influence its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of quinazolinone derivatives. For instance, compounds similar to the one have shown varying degrees of activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
In Vitro Studies
-
Antibacterial Activity :
- The compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. Inhibition zones ranged from 10 mm to 12 mm with MIC values between 70 mg/mL and 80 mg/mL, indicating a potential for further development as an antibacterial agent .
- Notably, it showed significant activity against Candida albicans, with an inhibition zone of 11 mm, surpassing the efficacy of standard drugs like ampicillin .
- Fungal Activity :
Cytotoxic Effects
The cytotoxicity of the compound has been evaluated using various cancer cell lines. Preliminary results suggest that it may possess selective cytotoxic properties:
- Cell Line Studies :
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing drug design. Key findings include:
- The presence of the thioether group appears to enhance both antibacterial and anticancer activities.
- Substituents on the quinazolinone ring play a significant role in modulating bioactivity, suggesting that further modifications could lead to improved efficacy .
Case Study 1: Antimicrobial Efficacy
A study investigated a series of quinazoline derivatives, including our compound, revealing that modifications at specific positions on the quinazoline ring significantly affected their antimicrobial potency. The study concluded that compounds with electron-withdrawing groups showed enhanced activity against resistant bacterial strains .
Case Study 2: Anticancer Potential
In another research effort focusing on quinazolinone derivatives, it was found that compounds similar to our target exhibited potent growth inhibition in various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
属性
IUPAC Name |
4-[[2-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-cyclopropylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClN4O3S/c29-21-11-7-18(8-12-21)15-30-25(34)17-37-28-32-24-4-2-1-3-23(24)27(36)33(28)16-19-5-9-20(10-6-19)26(35)31-22-13-14-22/h1-12,22H,13-17H2,(H,30,34)(H,31,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMYBUFDTNFOES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N=C3SCC(=O)NCC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














